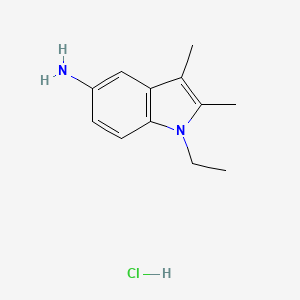

1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride

Description

1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride (CAS: 1185295-03-7) is a substituted indole derivative with the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol . The compound features an ethyl group at position 1, methyl groups at positions 2 and 3, and an amine group at position 5 of the indole ring. It is classified as an irritant (Hazard Code: Xi) and is primarily utilized in research settings for pharmaceutical or biochemical studies .

Properties

IUPAC Name |

1-ethyl-2,3-dimethylindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14;/h5-7H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVOPDWDCOIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine Hydrochloride

The synthesis generally proceeds via:

- Construction of the indole scaffold with desired methyl substitutions at positions 2 and 3.

- Introduction of the ethyl group at the nitrogen atom (N-1 position).

- Selective amination at the 5-position of the indole ring.

- Conversion of the free amine to its hydrochloride salt for stability and isolation.

Preparation of the Indole Core with 2,3-Dimethyl Substitution

A common approach involves the Fischer indole synthesis or Ullmann-type cyclization reactions starting from appropriately substituted aryl hydrazines or α-formyl-(o-bromophenyl)acetate derivatives.

For example, methyl 5-hydroxy-1,2-dimethyl-1H-indolecarboxylate derivatives have been synthesized by reacting p-benzoquinone with N-methyl-β-aminocrotone ether in a glacial acetic acid/ethyl acetate mixture, yielding up to 63% of the target indole intermediate.

Another method uses copper(I) iodide-catalyzed intramolecular Ullmann reactions of enamines derived from methyl α-formyl-(o-bromophenyl)acetate and primary aliphatic amines, followed by cyclization under elevated temperatures (up to 140°C) to obtain N-substituted indoles with yields around 36-50%.

The introduction of the ethyl group at the nitrogen atom is typically achieved through alkylation reactions:

Direct alkylation of the indole nitrogen with ethyl halides under basic conditions is a standard method. Controlling reaction conditions prevents over-alkylation or substitution at other positions.

Alternatively, the N-ethyl substituent can be introduced via reaction of the indole intermediate with ethyl-containing electrophiles prior to amination steps.

Amination at the 5-Position of the Indole Ring

Selective amination at the 5-position is a critical step:

Aromatic substitution reactions can be employed, often starting from 5-nitroindole derivatives, which are subsequently reduced to the corresponding 5-aminoindole.

Hydrogenation of nitro groups to amines is typically carried out under mild conditions using palladium on activated charcoal as a catalyst, under hydrogen gas at pressures around 3 bar and temperatures near 44-46°C.

For example, in a related imidazole derivative synthesis, hydrogenation of a vinyl intermediate using 5% Pd/C catalyst under hydrogen pressure of 0.21×10^6 Pa (approximately 2.1 bar) at 44-46°C for 1.5 hours resulted in high conversion to the amine hydrochloride salt.

Conversion to Hydrochloride Salt

The free amine is converted to the hydrochloride salt to improve stability and facilitate purification:

The amine is treated with hydrochloric acid (commonly 4 M HCl) at moderate temperatures (around 38-42°C), followed by cooling to sub-zero temperatures (-5 to -10°C) to precipitate the hydrochloride salt.

The precipitate is filtered and dried under ambient or reduced pressure conditions to yield the crystalline hydrochloride salt with high purity and yield (typically 89-98%).

Representative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indole core synthesis | CuI catalyst, K3PO4, 80-140°C | 80-140 | Atmospheric | 36-63 | Ullmann cyclization or Fischer synthesis |

| N-Ethylation | Ethyl halide, base | Ambient to reflux | Atmospheric | Variable | Controlled to prevent over-alkylation |

| Nitro reduction to amine | Pd/C catalyst, H2 gas | 44-46 | 2-3 | >90 | Hydrogenation under mild pressure |

| Hydrochloride salt formation | 4 M HCl, stirring, cooling | 38-42 (reaction), -5 to -10 (cooling) | Atmospheric | 89-98 | Precipitation and isolation of salt |

Research Findings and Optimization Notes

The Ullmann-type cyclization step is sensitive to temperature and catalyst loading; increasing temperature improves yield but may increase side reactions.

Hydrogenation conditions for nitro reduction are optimized at moderate temperatures and pressures to avoid over-reduction or decomposition.

The hydrochloride salt formation benefits from controlled cooling to maximize crystallization and purity.

Alternative amination strategies involving nitrosation and subsequent reduction have been reported in related indole derivatives, with nitrosation carried out using sodium nitrite in acidic media, followed by catalytic hydrogenation.

The use of solvents such as acetic acid or methanol-water mixtures is common in reduction and salt formation steps, balancing solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: Indole-quinones.

Reduction: Amines.

Substitution: Halogenated or nitrated indoles.

Scientific Research Applications

1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents (Indole Positions) | Key Functional Groups |

|---|---|---|---|---|

| 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine HCl | 1185295-03-7 | C₁₂H₁₇ClN₂ | 1-Ethyl, 2,3-dimethyl, 5-amine | Aromatic amine, alkyl groups |

| 1-Methyl-2,3-dihydro-1H-indol-5-ylamine diHCl | 1240527-25-6 | C₉H₁₄Cl₂N₂ | 1-Methyl, 5-amine, 2,3-dihydro | Partially saturated ring |

| 3-(2-Aminoethyl)-5-methylindole HCl | 6917145 (PubChem) | C₁₁H₁₅ClN₂ | 3-Ethylamine, 5-methyl | Tryptamine analog |

| 2-(5-Methoxy-1H-indol-3-yl)ethanamine HCl | N/A | C₁₁H₁₅ClN₂O | 5-Methoxy, 3-ethylamine | Methoxy-substituted indole |

Key Observations :

- Substituent Position : The 5-amine group in the target compound contrasts with 5-methoxy () or 5-methyl () groups in others, influencing electronic properties and solubility.

- Side Chains: The ethylamine chain in 3-(2-Aminoethyl)-5-methylindole HCl () mimics tryptamine, suggesting serotonin receptor interactions, whereas the target compound’s ethyl and methyl groups may prioritize steric effects over hydrogen bonding .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|

| 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine HCl | 224.73 | Moderate in polar solvents | 2.8 |

| 1-Methyl-2,3-dihydro-1H-indol-5-ylamine diHCl | 221.13 | High (dihydrochloride) | 1.5 |

| 5-Methoxytryptamine HCl | 240.71 | High (methoxy enhances polarity) | 1.2 |

Analysis :

- The dihydrochloride salt in 1-Methyl-2,3-dihydro... () increases water solubility compared to the monohydrochloride target compound .

- The methoxy group in 5-Methoxytryptamine HCl () lowers LogP, enhancing hydrophilicity relative to the target’s alkyl-dominated structure .

Biological Activity

Overview

1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride (CAS No. 1185295-03-7) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has gained attention in scientific research due to its potential applications in chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may modulate enzyme or receptor activity, leading to various biological effects. However, detailed studies are necessary to fully elucidate the exact molecular interactions involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including pancreatic ductal adenocarcinoma (PDA) cells. Notably, treatment with this compound resulted in a significant decrease in cell migration and invasion without adversely affecting cell viability .

Case Studies

In an experimental model using PDA cells, administration of this compound at a dose of 10 mg/kg significantly reduced local and distant metastasis to the liver over a three-week period. This suggests its potential as a therapeutic agent for managing pancreatic cancer .

Structure-Activity Relationship (SAR)

The structure of this compound allows for unique interactions with biological targets. SAR studies have indicated that modifications to the indole ring can influence its biological activity significantly. For instance, substituents at specific positions on the indole ring can enhance or diminish its efficacy against different biological targets .

Comparative Analysis

To better understand the uniqueness of this compound compared to other indole derivatives, a comparison table is provided below:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Modulates enzyme/receptor activity |

| Indole-3-acetic acid | Plant hormone | Regulates plant growth and development |

| 5-Bromoindole | Anticancer | Inhibits specific kinases involved in cancer growth |

| 2-Methylindole | Neuroprotective | Interacts with neuroreceptors |

Research Applications

The compound has diverse applications in scientific research:

- Chemistry : Used as a building block for synthesizing complex organic molecules.

- Biology : Investigated for various biological activities including antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic potential in treating diseases such as cancer and infections.

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-2,3-dimethyl-1H-indol-5-ylamine hydrochloride, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including alkylation and amination of indole precursors. Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., in acetonitrile) to enhance efficiency .

- pH optimization : Neutralizing agents like triethylamine or pyridine may be used during acylation steps to mitigate HCl byproduct interference .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

For example, analogous indole derivatives are synthesized via condensation reactions under reflux, followed by HCl salt formation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the indole ring and ethyl/dimethyl groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups like amine (-NH₂) and hydrochloride (-Cl⁻) .

- X-ray Crystallography (if applicable): Resolves crystal packing and stereochemistry for structural validation .

Purity assessment via HPLC or COA (Certificate of Analysis) requests ensures batch consistency .

Q. How do the hydrochloride salt and substituent positions affect solubility and stability?

- Solubility : The hydrochloride salt enhances water solubility due to ionic interactions, critical for in vitro assays. Hydrophobic substituents (ethyl, methyl) may reduce solubility in aqueous buffers .

- Stability : Store at RT in airtight containers to prevent hygroscopic degradation. Stability under acidic/basic conditions should be tested via accelerated degradation studies .

Advanced Research Questions

Q. What strategies optimize reaction yields for scaled-up synthesis of this compound?

- Catalyst screening : Palladium or copper catalysts may improve coupling efficiency in indole functionalization .

- Design of Experiments (DoE) : Systematic variation of temperature, solvent ratio, and stoichiometry identifies optimal conditions .

- Workup protocols : Recrystallization from DMF/acetic acid mixtures enhances purity while minimizing yield loss .

Q. How can researchers resolve contradictions in spectral data for structurally similar indole derivatives?

- Comparative analysis : Cross-reference NMR/IR data with structurally characterized analogs (e.g., 2-(4-Chloro-1H-indol-3-yl)ethanamine hydrochloride) to identify substituent-induced shifts .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and validates experimental data .

- Isotopic labeling : ¹⁵N or ²H labeling clarifies ambiguous proton assignments in crowded spectral regions .

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

Indole derivatives often target serotonin receptors or microbial enzymes. Validation methods include:

- In vitro binding assays : Radioligand displacement studies using 5-HT₂A/5-HT₇ receptor membranes .

- Enzymatic inhibition : Screening against bacterial monoamine oxidases (MAOs) or cytochrome P450 isoforms .

- Structure-Activity Relationship (SAR) : Modifying ethyl/methyl groups to assess impact on potency and selectivity .

Q. What analytical methods ensure batch-to-batch consistency in pharmacological studies?

- HPLC-PDA : Quantifies purity and detects impurities using photodiode array detection .

- Karl Fischer titration : Measures residual water content, critical for stability .

- Elemental analysis : Confirms C/H/N/Cl composition to validate stoichiometry .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence biological activity?

- Steric effects : Bulky substituents (ethyl) may hinder binding to flat receptor pockets, reducing affinity.

- Electronic effects : Electron-donating groups (methyl) enhance indole ring π-π stacking with aromatic residues in target proteins .

- Comparative studies : Synthesize analogs (e.g., 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.